molecular formula C8H12N6 B11494663 4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile

4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile

Cat. No.: B11494663
M. Wt: 192.22 g/mol
InChI Key: MYBKPKPQXBMXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its unique structure, which includes two dimethylamino groups and a carbonitrile group attached to the triazine ring. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile typically involves the nucleophilic substitution of cyanuric chloride with dimethylamine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by further substitution reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates in organic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, depending on the reagents used.

Scientific Research Applications

4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile is unique due to the presence of both dimethylamino and carbonitrile groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

4,6-bis(dimethylamino)-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C8H12N6/c1-13(2)7-10-6(5-9)11-8(12-7)14(3)4/h1-4H3

InChI Key

MYBKPKPQXBMXMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)C#N)N(C)C

solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.